3-Chloro-2-(1-hydroxyethyl)phenol

Description

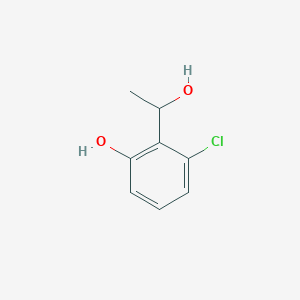

3-Chloro-2-(1-hydroxyethyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a hydroxyethyl group (-CH₂CH₂OH) at the 2-position of the benzene ring. The hydroxyethyl substituent may enhance solubility in polar solvents compared to simpler phenolic derivatives .

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3 |

InChI Key |

SQIFRWXJZDVABQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.

Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Strong nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alkanes or alcohols.

Substitution: Aminophenols or thiophenols.

Scientific Research Applications

3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Phenols with Hydroxyalkyl Substituents

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol (CAS not provided)

- Structure : Differs in the configuration of the hydroxyethyl group (R-chirality) and the position of the chlorine atom.

- Properties : The chiral center may influence biological interactions, such as receptor binding selectivity. Its molecular formula (C₈H₉ClO₂) and molar mass (~172.6 g/mol) are comparable to the target compound, suggesting similar solubility and melting points .

3-Chloro-2-hydroxymethyl-phenol (CAS 1094627-55-0)

- Structure : Contains a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl.

- Properties: Molecular formula C₇H₇ClO₂, molar mass 158.58 g/mol. However, the hydroxyethyl group in the target compound may improve water solubility due to extended hydrogen bonding .

Table 1: Key Properties of Hydroxyalkyl-Substituted Chloro-Phenols

Chloro-Phenols with Aminoalkyl Substituents

3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol (CAS 1491467-28-7)

- Structure: Features an amino-methyl group linked to a hydroxypropyl chain.

- This contrasts with the hydroxyethyl group in the target compound, which lacks basicity but offers stronger hydrogen-bonding capacity .

3-[2-(Methylamino)ethyl]phenol hydrochloride (CAS 33543-61-2)

- Structure: Contains a methylaminoethyl (-CH₂CH₂NHCH₃) group.

- Properties: The protonated amino group in the hydrochloride salt increases water solubility. Such derivatives are often explored for adrenergic activity, whereas hydroxyethyl-substituted phenols may exhibit antioxidant or antimicrobial effects .

Table 2: Aminoalkyl vs. Hydroxyalkyl Substituents

Chloro-Phenols with Specialized Functional Groups

(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol

- Structure: Schiff base with an imino (-C=N-) group.

- Properties: Schiff bases are known for metal-chelation capacity and antimicrobial activity. The target compound lacks this functionality but may share halogen-dependent bioactivity .

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

- Structure : Complex bicyclic amine substituent.

- Properties : The bulky substituent may limit solubility but enhance lipid membrane penetration, a trait absent in the simpler hydroxyethyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.